BAY 2416964

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

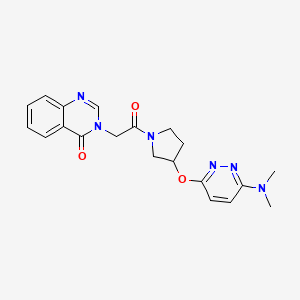

BAY 2416964 est un inhibiteur sélectif de petite molécule qui cible le récepteur aux hydrocarbures aromatiques (AhR). Ce composé a montré un potentiel en immunothérapie anticancéreuse en inhibant l'activation de l'AhR, qui est connu pour supprimer la fonction des cellules immunitaires dans le microenvironnement tumoral .

Méthodes De Préparation

La synthèse du BAY 2416964 implique une série de réactions chimiques conçues pour créer un inhibiteur d'AhR puissant et sélectif. La voie de synthèse comprend généralement la formation d'intermédiaires clés par diverses réactions organiques, suivies d'étapes de purification et de caractérisation. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la scalabilité du procédé .

Analyse Des Réactions Chimiques

BAY 2416964 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, ce qui peut augmenter ou diminuer son activité inhibitrice. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de l'AhR dans divers processus chimiques.

Biologie : Étudié pour ses effets sur la fonction des cellules immunitaires et son potentiel à moduler les réponses immunitaires.

Médecine : Exploré comme agent thérapeutique en immunothérapie anticancéreuse, en particulier en association avec d'autres agents anticancéreux.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant l'AhR

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activation du récepteur aux hydrocarbures aromatiques (AhR). L'AhR est un facteur de transcription cytosolique qui, lorsqu'il est activé, se transloque dans le noyau et se lie aux éléments de réponse aux xénobiotiques (XRE) au sein de l'ADN. Cette liaison conduit à l'induction de gènes impliqués dans la suppression immunitaire. En inhibant l'AhR, this compound restaure la fonction des cellules immunitaires et améliore les réponses des cellules T cytotoxiques spécifiques à l'antigène .

Applications De Recherche Scientifique

BAY 2416964 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of AhR in various chemical processes.

Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.

Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with other anticancer agents.

Industry: Potential applications in the development of new drugs and therapeutic strategies targeting AhR

Mécanisme D'action

BAY 2416964 exerts its effects by inhibiting the activation of the aryl hydrocarbon receptor (AhR). AhR is a cytosolic transcription factor that, when activated, translocates to the nucleus and binds to xenobiotic response elements (XREs) within the DNA. This binding leads to the induction of genes involved in immune suppression. By inhibiting AhR, this compound restores immune cell function and enhances antigen-specific cytotoxic T cell responses .

Comparaison Avec Des Composés Similaires

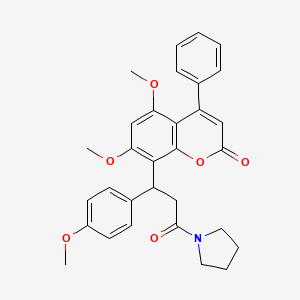

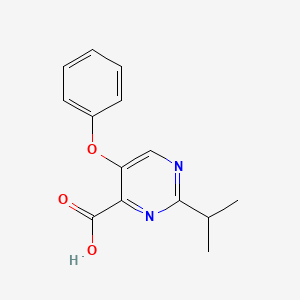

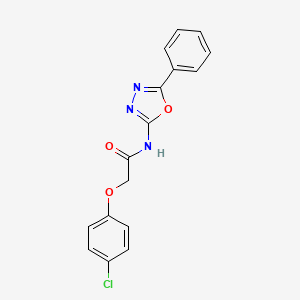

BAY 2416964 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de l'AhR. Les composés similaires comprennent :

GNF351 : Un autre inhibiteur de l'AhR avec une structure chimique différente mais une activité inhibitrice similaire.

CH-223191 : Un antagoniste bien connu de l'AhR utilisé dans diverses études de recherche.

Agoniste de l'AhR 4 (composé 24e) : Un agoniste de l'AhR qui module les réponses immunitaires différemment par rapport au this compound

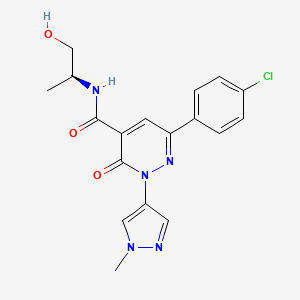

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGSZKAJPHGVOV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []

ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:

- Enhance the proinflammatory activity of antigen-presenting cells and T cells. []

- Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]

- Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []

ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:

- Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []

- Evidence of immune activation at the tested doses. []

ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:

A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []

ANone: Current research on BAY2416964 focuses on:

- Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []

- Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []

- Investigating its potential in combination therapies, given its manageable safety profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2698389.png)

![3-chloro-2-({7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2698391.png)

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)